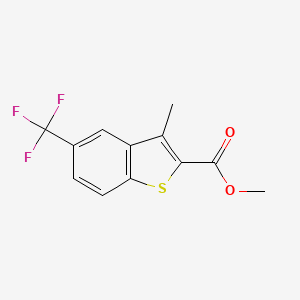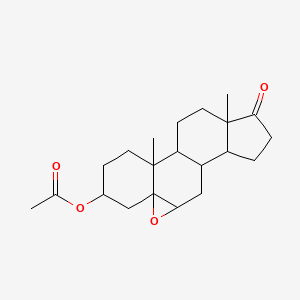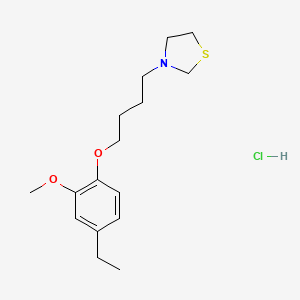![molecular formula C14H20Cl3N3O3S B11999947 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to an aniline ring, which is further connected to a trichloroethyl group and a hexanamide chain. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(aminosulfonyl)aniline: This intermediate is synthesized by sulfonation of aniline followed by nitration and reduction.
Formation of 2,2,2-trichloroethylamine: This involves the chlorination of ethylamine.
Coupling Reaction: The 4-(aminosulfonyl)aniline is then coupled with 2,2,2-trichloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)nicotinamide
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)-3-nitrobenzamide
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)-4-methoxybenzamide
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hexanamide chain differentiates it from other similar compounds, potentially altering its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H20Cl3N3O3S |
|---|---|
分子量 |
416.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C14H20Cl3N3O3S/c1-2-3-4-5-12(21)20-13(14(15,16)17)19-10-6-8-11(9-7-10)24(18,22)23/h6-9,13,19H,2-5H2,1H3,(H,20,21)(H2,18,22,23) |
InChI 键 |
IHNNNSJYBKJDHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)



![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)

![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)
